4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)vinyl)benzene-1-sulfonyl fluoride
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Overview
Description
4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)vinyl)benzene-1-sulfonyl fluoride is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with diamino and dichlorophenyl groups, linked to a benzene sulfonyl fluoride moiety via a vinyl group. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)vinyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyrimidine derivatives . This reaction is catalyzed by palladium and requires mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)vinyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl fluoride group, leading to the formation of sulfonamides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of sulfonamide derivatives and other substituted products.
Scientific Research Applications
4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)vinyl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)vinyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The compound’s sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. Additionally, the pyrimidine core can interact with various biological receptors, modulating signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Sulfonyl fluoride derivatives: Compounds with sulfonyl fluoride groups are known for their enzyme inhibitory properties.
Uniqueness
4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)vinyl)benzene-1-sulfonyl fluoride stands out due to its unique combination of a pyrimidine core with diamino and dichlorophenyl substitutions, linked to a benzene sulfonyl fluoride moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
24346-18-7 |
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Molecular Formula |
C18H13Cl2FN4O2S |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
4-[(E)-2-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C18H13Cl2FN4O2S/c19-13-7-4-11(9-14(13)20)16-15(24-18(23)25-17(16)22)8-3-10-1-5-12(6-2-10)28(21,26)27/h1-9H,(H4,22,23,24,25)/b8-3+ |
InChI Key |
SHYCOAMFDXJFRQ-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)F |
Origin of Product |
United States |
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